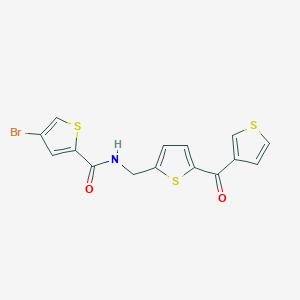
4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, in 2017, Wang et al. applied a similar substrate bearing cyclopropyl with electron-withdrawing groups and reacted with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Synthesis : A study demonstrates the regioselective synthesis of related thiophene carboxamide derivatives through multiple lithiation and bromination reactions, indicating the compound's utility in complex chemical synthesis processes (Bar & Martin, 2021).
Facile Synthesis and Electronic Properties : Another research article discusses the synthesis of thiophene carboxamide derivatives via Suzuki cross-coupling reactions. This process is important for understanding the electronic and nonlinear optical properties of such compounds, as assessed through Density Functional Theory (DFT) calculations (Ahmad et al., 2021).
Photostabilization Applications : A study highlights the use of new thiophene derivatives, similar in structure, in reducing the photodegradation of poly(vinyl chloride) (PVC) films, showcasing its potential in material science and polymer stabilization (Balakit et al., 2015).
Computational and Material Science
Computational Analysis for NLO Properties : Research on pyrazole-thiophene-based amide derivatives, synthesized through various methodologies, emphasizes the importance of computational applications. These studies explore the non-linear optical (NLO) properties and other physical characteristics of such compounds, using DFT calculations (Kanwal et al., 2022).
Vibrational Spectra and DFT Simulations : Another study involves the synthesis of a thiophene derivative and its analysis through vibrational spectra and DFT simulations, indicating the compound's relevance in spectroscopy and molecular structure studies (Balakit et al., 2017).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The Suzuki–Miyaura (SM) coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The stability and efficacy of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
4-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S3/c16-10-5-13(21-8-10)15(19)17-6-11-1-2-12(22-11)14(18)9-3-4-20-7-9/h1-5,7-8H,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKHZLSDIWHRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2818933.png)
![tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2818934.png)
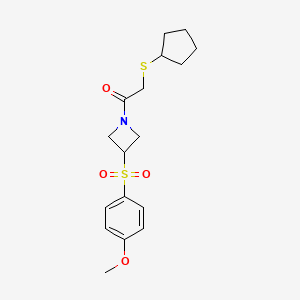
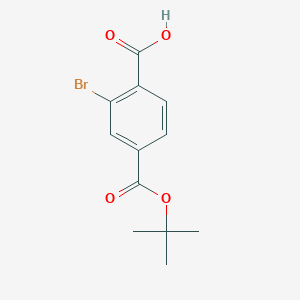
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2818940.png)
![2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide](/img/structure/B2818942.png)
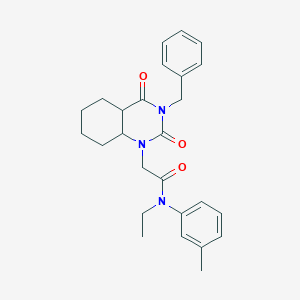
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2818946.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2818947.png)
![3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine](/img/structure/B2818948.png)
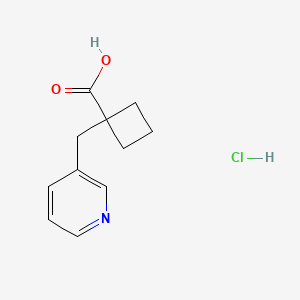
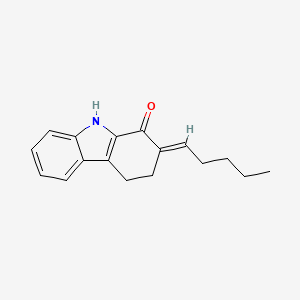
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2818954.png)
